

Crystal structure of methylthioacetylene

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Compound of Interest

Compound Name: *Methylthioacetylene*

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An In-Depth Technical Guide to the Molecular and Putative Crystal Structure of **Methylthioacetylene**

Abstract

Methylthioacetylene ($\text{CH}_3\text{SC}\equiv\text{CH}$) is a molecule of significant interest due to its unique electronic structure, featuring a sulfur atom directly bonded to an acetylenic group. While it serves as a fundamental example of organosulfur-alkyne systems, a definitive single-crystal X-ray diffraction study remains elusive in publicly accessible databases. This guide, therefore, provides a comprehensive analysis of the molecular structure of **methylthioacetylene** as determined by gas-phase microwave spectroscopy. Furthermore, it delves into the theoretical underpinnings of its potential solid-state packing, governed by intermolecular forces. This document is intended for researchers in crystallography, materials science, and drug development, offering a detailed look into the structural characteristics of this compound and the methodologies used to elucidate them.

Introduction: The Significance of Methylthioacetylene

Methylthioacetylene is a small, polar molecule that has been the subject of spectroscopic investigation aimed at understanding the interplay between the sulfur heteroatom and the carbon-carbon triple bond. Its structural parameters provide valuable benchmarks for computational chemistry and offer insights into the electronic effects of the methylthio group on a π -system. The absence of a published crystal structure necessitates a reliance on high-precision gas-phase data to understand its intrinsic geometry, which in turn informs predictions about its behavior in the condensed phase.

Molecular Structure Determination via Microwave Spectroscopy

The most precise determination of the molecular geometry of **methylthioacetylene** comes from gas-phase studies, where molecules can be considered as isolated, free from intermolecular interactions. Microwave spectroscopy is a powerful technique for this purpose, as it measures the transition frequencies between quantized rotational states of a molecule.^[1] These frequencies are dependent on the molecule's moments of inertia, from which highly accurate bond lengths and angles can be derived.^[2]

A seminal study by D. den Engelsen in 1967 utilized microwave absorption spectroscopy to elucidate the structure of **methylthioacetylene** and its ^{34}S isotopologue.^[3] The analysis of the rotational spectra for these two species provided the necessary data to calculate a detailed molecular structure.

Key Structural Parameters

The bond lengths and angles derived from the rotational constants are summarized in the table below. The structure reveals a near-linear arrangement of the S-C \equiv C-H chain, as expected for an sp-hybridized carbon framework. The methyl group is attached to the sulfur atom with a bond angle typical for organosulfur compounds.

Parameter	Value	Source
Bond Lengths (Å)		
C≡C	1.207 Å	[3]
S-C(sp)	1.685 Å	[3]
S-C(sp ³)	1.815 Å	[3]
C-H (acetylenic)	1.058 Å (assumed)	[3]
C-H (methyl)	1.090 Å (assumed)	[3]
Bond Angles (°)		
∠ S-C-C	178.5°	[3]
∠ C-S-C	99.9°	[3]
∠ H-C-S (methyl)	110.0° (assumed)	[3]

Note: The C-H bond lengths and the H-C-S angle of the methyl group were assumed values in the original study to facilitate the structural determination from the available rotational constants.

Visualization of the Molecular Geometry

The following diagram illustrates the gas-phase molecular structure of **methylthioacetylene** with key parameters labeled.

Caption: Molecular geometry of **methylthioacetylene**.

Theoretical Considerations for the Crystal Structure

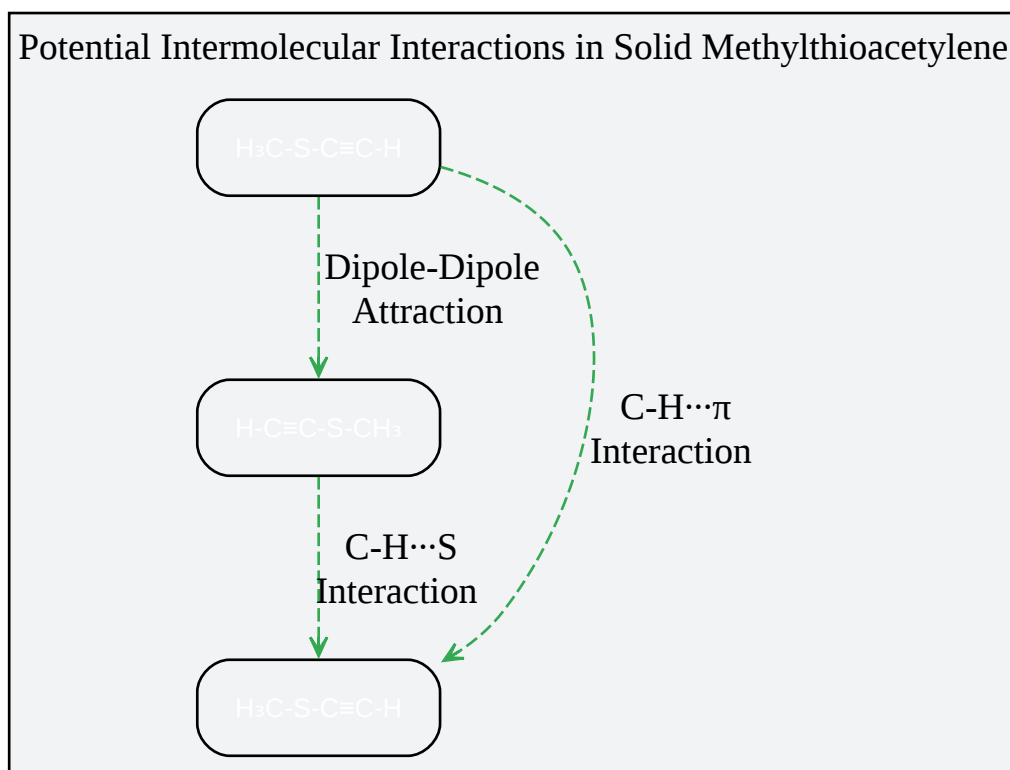
In the absence of an experimentally determined crystal structure, we can predict the dominant intermolecular interactions that would govern the packing of **methylthioacetylene** molecules in the solid state. These interactions are primarily electrostatic and van der Waals in nature.[4]

Dominant Intermolecular Forces

- Dipole-Dipole Interactions: **Methylthioacetylene** is a polar molecule. The electronegative sulfur atom and the sp-hybridized carbons create a permanent dipole moment. In the solid state, molecules would likely arrange themselves to maximize the attractive interactions between the positive end of one molecule and the negative end of another.[5]
- London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron density. They are present in all molecules and will contribute significantly to the overall lattice energy, particularly through surface contacts between the methyl and acetylenic groups.[6]
- C-H...S and C-H... π Interactions: Weak hydrogen bonds are also expected to play a role. The acetylenic hydrogen (C \equiv C-H) is weakly acidic and could form a C-H...S interaction with the sulfur atom of a neighboring molecule. Additionally, the methyl hydrogens could interact with the electron-rich π -system of the acetylene bond (C-H... π).[7]

Hypothetical Crystal Packing

Based on these interactions, a plausible packing arrangement would involve antiparallel or layered arrangements of molecules to optimize dipole-dipole interactions. The linear acetylenic "rods" might pack in a herringbone or a parallel-displaced fashion, stabilized by dispersion forces and weak hydrogen bonds. The study of crystal structures of other small organosulfur molecules can provide analogies for the types of packing motifs that might be observed.[8]



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Caption: Potential intermolecular forces in solid **methylthioacetylene**.

Spectroscopic Characterization

Beyond microwave spectroscopy for structural determination in the gas phase, infrared (IR) and Raman spectroscopy are essential for characterizing the vibrational modes of **methylthioacetylene** in any phase.[9]

- Infrared (IR) Spectroscopy: Would show strong absorptions for polar bond vibrations, such as the $\text{C}\equiv\text{C-H}$ stretch and the C-S stretches.
- Raman Spectroscopy: Would be particularly sensitive to the vibrations of non-polar or symmetric bonds, providing a strong signal for the $\text{C}\equiv\text{C}$ triple bond stretch.[10]

While a full vibrational analysis of **methylthioacetylene** is beyond the scope of this guide, studies on related molecules like S-methyl thioacetate provide a basis for assigning the expected vibrational frequencies.[11]

Experimental Protocols

Synthesis of Methylthioacetylene

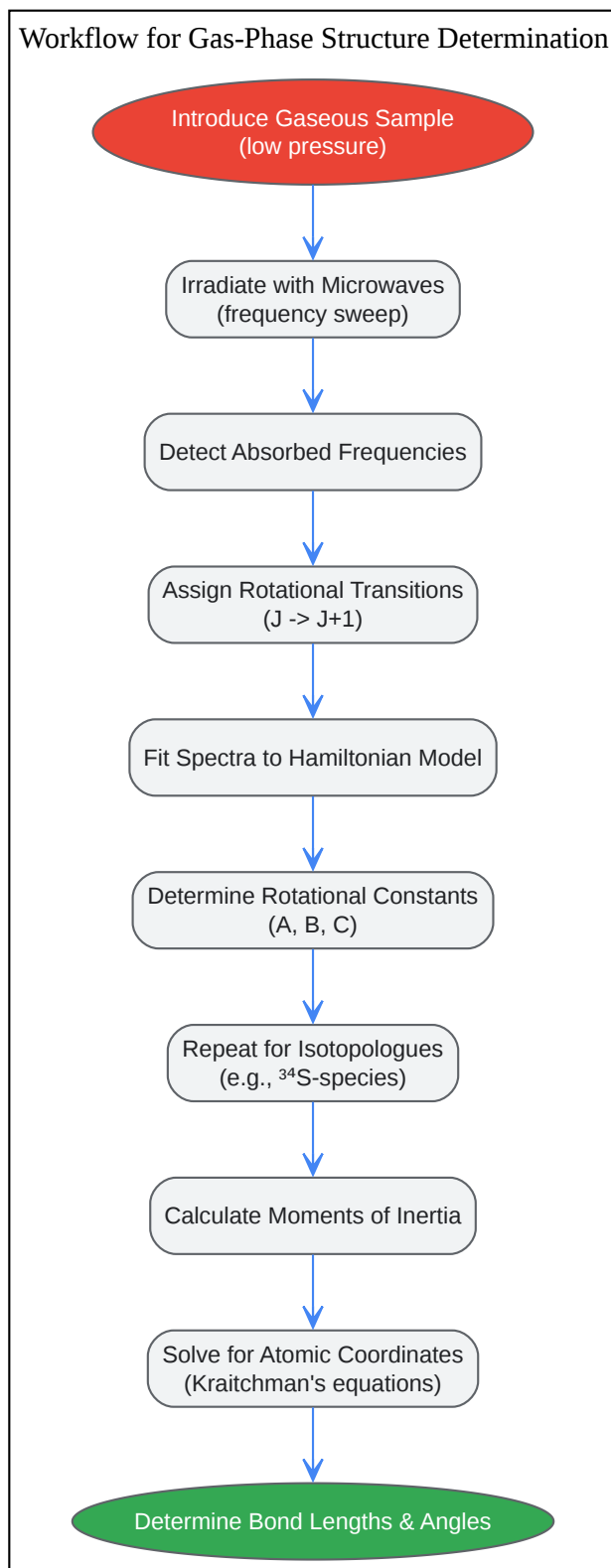
The synthesis of **methylthioacetylene** can be achieved following procedures developed for related alkynyl sulfides. A common method, as referenced by den Engelsen, was developed by Brandsma et al.[3]

Protocol: Synthesis via Sodium Acetylide

- Preparation of Sodium Acetylide: Bubble acetylene gas through a stirred solution of sodium amide in liquid ammonia at -33°C .
- Reaction with Sulfur: Add elemental sulfur (S_8) portion-wise to the sodium acetylide suspension. The reaction is typically exothermic and should be controlled. This forms sodium thioacetylide.
- Methylation: Add methyl iodide (CH_3I) to the solution of sodium thioacetylide. The nucleophilic sulfur will displace the iodide, forming **methylthioacetylene**.
- Work-up: After the reaction is complete, the liquid ammonia is allowed to evaporate. The residue is then treated with water, and the product is extracted with a low-boiling organic solvent (e.g., pentane or diethyl ether).
- Purification: The crude product is purified by distillation under reduced pressure to yield pure **methylthioacetylene**.

Structure Determination by Microwave Spectroscopy

The following outlines the workflow for determining the molecular structure of a gas-phase molecule like **methylthioacetylene**.



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Caption: Microwave spectroscopy workflow for molecular structure.

Conclusion

The molecular structure of **methylthioacetylene** in the gas phase is well-defined, thanks to precise microwave spectroscopy studies. The data reveals a molecule with a nearly linear S-C≡C-H backbone and a C-S-C bond angle of approximately 100°. While a definitive crystal structure is not yet available, a theoretical analysis of its molecular properties suggests that the solid-state packing is governed by a combination of dipole-dipole forces, London dispersion forces, and weak C-H...S/π hydrogen bonds. Future experimental work, particularly single-crystal X-ray diffraction, would be invaluable in confirming these predictions and providing a complete structural picture of this fundamental organosulfur compound.

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